![molecular formula C22H22ClFN4O3 B2729480 5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775524-46-3](/img/structure/B2729480.png)
5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H22ClFN4O3 and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality 5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound exhibits antifungal activity and has been investigated for its potential to inhibit fungal growth and proliferation. Researchers have explored its efficacy against various fungal strains, including pathogenic species that cause infections in humans, animals, and plants .
- The compound’s chemical structure suggests herbicidal properties. It may interfere with plant growth processes, making it a candidate for herbicide development. Researchers have studied its effects on weed control and crop protection .
- Preliminary studies indicate that the compound has muscle relaxant properties. It may act centrally to reduce muscle tension and spasms. Further investigations are needed to understand its mechanism of action and potential clinical applications .
- The compound has been evaluated for its ability to inhibit IgE-mediated histamine release. This property could be relevant in allergic reactions and immune responses. Researchers have explored its potential as an anti-allergic agent .
- An amino-functionalized zirconium-based metal-organic framework (MOF) derived from this compound has been synthesized. This MOF, known as UiO-66-NH2, demonstrates fast adsorption and removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) from aqueous solutions. Its adsorption kinetics, isotherms, and thermodynamics have been investigated .
- The compound serves as a valuable synthetic intermediate in medicinal chemistry. Researchers use it to create derivatives with modified pharmacological properties. For example, it has been employed in the preparation of substituted acetophenone derivatives .
Antifungal Properties
Herbicide Development
Muscle Relaxant Potential
IgE-Mediated Histamine Release Inhibition
Adsorbent for Environmental Contaminants
Synthetic Intermediate for Medicinal Chemistry
properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c23-17-3-7-19(8-4-17)31-14-20(29)27-11-9-16(10-12-27)21-25-26-22(30)28(21)13-15-1-5-18(24)6-2-15/h1-8,16H,9-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFVTLEOAOGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
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